An In-depth Technical Guide to 2-Chloro-1-dodecene: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Chloro-1-dodecene: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 2-Chloro-1-dodecene, a chlorinated long-chain alkene. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical structure, molecular weight, and explores its physicochemical properties, potential synthetic routes, and reactivity. Given the limited availability of experimental data for this specific molecule, this guide integrates established chemical principles and data from analogous compounds to offer a robust scientific profile.
Molecular Identity and Structure
2-Chloro-1-dodecene, identified by the CAS number 93342-75-7, is a halogenated hydrocarbon featuring a twelve-carbon chain.[1] Its structure is characterized by a double bond between the first and second carbon atoms (a terminal alkene or α-olefin) and a chlorine atom attached to the second carbon. This specific arrangement of functional groups dictates its chemical behavior and reactivity.
The IUPAC name for this compound is 2-chlorododec-1-ene.[1] Its molecular formula is C₁₂H₂₃Cl, leading to a calculated molecular weight of approximately 202.77 g/mol . The structural representation and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chlorododec-1-ene[1] |
| CAS Number | 93342-75-7[1] |
| Molecular Formula | C₁₂H₂₃Cl[1] |
| Molecular Weight | ~202.77 g/mol |
| Canonical SMILES | C=C(Cl)CCCCCCCCCC[1] |
| InChI | InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3[1] |
Physicochemical Properties: An Estimation
1-Dodecene is a colorless liquid with a boiling point of approximately 213-216 °C and a density of about 0.76 g/cm³ at 20 °C.[2][3][4] The introduction of a chlorine atom is expected to increase both the molecular weight and intermolecular forces, leading to a higher boiling point and density compared to 1-dodecene. For instance, the saturated analog, 2-chlorododecane, has a molecular weight of about 204.78 g/mol .[5][6] It is reasonable to predict that 2-Chloro-1-dodecene will be a liquid at room temperature with a boiling point exceeding that of 1-dodecene.
Synthesis and Reactivity
Plausible Synthetic Pathways
The synthesis of 2-chloro-1-alkenes can be approached through several general methodologies in organic chemistry. A plausible and direct route to 2-Chloro-1-dodecene would involve the electrophilic addition of a chlorine-containing reagent to a suitable C₁₂ alkyne precursor.
A potential synthetic workflow is outlined below:
Caption: A conceptual workflow for the synthesis of 2-Chloro-1-dodecene.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place a solution of 1-dodecyne in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the electrophilic chlorinating agent (e.g., hydrogen chloride in a non-polar solvent or thionyl chloride) to the stirred solution of 1-dodecyne.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Chloro-1-dodecene.
The regioselectivity of the addition of hydrogen halides to terminal alkynes typically follows Markovnikov's rule, which would place the hydrogen on the terminal carbon and the halogen on the more substituted carbon, yielding the desired 2-chloro-1-dodecene.[7][8]
Expected Chemical Reactivity
The chemical reactivity of 2-Chloro-1-dodecene is governed by its two primary functional groups: the carbon-carbon double bond and the allylic chloride.
-
Electrophilic Addition to the Alkene: The double bond can undergo various electrophilic addition reactions. For example, it can react with halogens, hydrogen halides, and water (in the presence of an acid catalyst).[7][9][10]
-
Nucleophilic Substitution at the Allylic Position: The chlorine atom is in an allylic position, which makes it susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), potentially leading to the formation of alcohols, ethers, and other derivatives.
-
Polymerization: Like other α-olefins, 2-Chloro-1-dodecene could potentially undergo addition polymerization, although the presence of the chlorine atom might influence the reaction mechanism and the properties of the resulting polymer.[11]
Spectroscopic Characterization (Predicted)
Without experimental spectra, we can predict the key features that would be observed in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Chloro-1-dodecene.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons on the first carbon, which would likely appear as singlets or closely coupled doublets in the downfield region (around 5-6 ppm). The long alkyl chain would produce a complex series of overlapping multiplets in the upfield region (around 0.8-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the sp² hybridized carbons of the double bond, with the carbon bearing the chlorine atom being significantly shifted downfield. The remaining ten sp³ hybridized carbons of the alkyl chain would appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=C stretching vibration for the alkene at approximately 1640-1680 cm⁻¹. A C-Cl stretching band would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain would also be present.
Potential Applications and Safety Considerations
Potential Applications
While specific applications for 2-Chloro-1-dodecene are not widely documented, its structure suggests potential utility in several areas of chemical synthesis and materials science. Chlorinated paraffins and long-chain alkenes are broadly used as:
-
Plasticizers: To increase the flexibility of polymers.[12][13][14]
-
Flame Retardants: Incorporated into various materials to reduce flammability.[12][13][14]
-
Chemical Intermediates: As a starting material for the synthesis of other complex molecules, such as surfactants, lubricants, and specialty chemicals. The presence of two reactive sites (the double bond and the allylic chloride) makes it a versatile building block.[12][13][14]
Safety and Handling
Information on the specific toxicity of 2-Chloro-1-dodecene is limited. However, a supplier's safety data indicates that it may be harmful if swallowed.[1] As with all chlorinated hydrocarbons, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.[3][15][16][17]
Conclusion
2-Chloro-1-dodecene is a halogenated α-olefin with a defined chemical structure and molecular formula. While specific experimental data on its physical and spectroscopic properties are scarce, a reasonable understanding of its characteristics can be derived from the principles of organic chemistry and by analogy to related compounds. Its bifunctional nature, containing both a reactive double bond and an allylic chloride, suggests its potential as a versatile intermediate in organic synthesis and for the development of new materials. Further experimental investigation is warranted to fully elucidate its properties and explore its applications.
References
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A-Level Chemistry Revision. (n.d.). Reactions of Alkenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chlorododecane. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Dodecane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, May 15). Chlorinated Paraffins - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]
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Prakash Chemicals International. (2022, September 20). Chlorinated Paraffins: Exploring Diverse Applications. Retrieved from [Link]
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